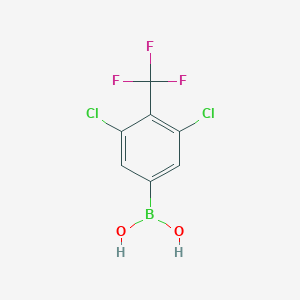

3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid: is an organoboron compound with the molecular formula C7H4BCl2F3O2 and a molecular weight of 258.82 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzene ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, usually in the presence of a base such as potassium acetate, and at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions , a widely used method for forming carbon-carbon bonds. The reaction typically involves:

-

Base : Potassium phosphate (K₃PO₄) or similar bases to deprotonate the boronic acid .

-

Solvent : Anhydrous toluene or other organic solvents under reflux conditions .

-

Reaction Conditions : Elevated temperatures (e.g., 100°C) for 20 hours .

Mechanism :

-

Oxidative Addition : The aryl halide (or equivalent) undergoes oxidative addition to the palladium catalyst.

-

Transmetallation : The boronic acid replaces the halide ligand via base-mediated deprotonation.

-

Reductive Elimination : The coupled product is formed, releasing the catalyst for recycling.

Example Reaction :

In analogous systems, 3,5-dibromo-2,6-dichloropyridine coupled with phenylboronic acid under Suzuki conditions yielded diphenylpyridine derivatives . While specific data for 3,5-dichloro-4-(trifluoromethyl)benzeneboronic acid is limited, similar boronic acids exhibit comparable reactivity due to the electron-withdrawing trifluoromethyl group, enhancing stability and facilitating coupling.

Structural and Reactivity Considerations

The 3,5-dichloro-4-(trifluoromethyl) substitution pattern significantly influences reactivity:

-

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chlorine (-Cl) substituents deactivate the aromatic ring, directing coupling to less hindered positions.

-

Steric Effects : The bulky trifluoromethyl group may hinder ortho-substitution, favoring para- or meta-coupling depending on the coupling partner.

Physical and Analytical Data

While specific data for this compound is not provided in the sources, related boronic acids exhibit:

| Property | Typical Values |

|---|---|

| Molecular Weight | ~250 g/mol |

| Solubility | Low in water; soluble in organic solvents |

| Stability | Air-sensitive; requires dry conditions |

Limitations and Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 3,5-dichloro-4-(trifluoromethyl)benzeneboronic acid exhibit potent antimicrobial properties. For instance, structural modifications of this compound have been utilized to develop inhibitors targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound's ability to inhibit the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC) in T. brucei has been explored, revealing promising selectivity and efficacy against the parasite while minimizing effects on human enzymes .

Case Study: IMD-0354

A notable study involved the synthesis of compounds based on the 3,5-bis-trifluoromethyl structure, which retained high activity against bacterial strains. The study highlighted that substituents on the aromatic ring significantly influenced antimicrobial potency, with halogenated derivatives showing enhanced activity . The structure-activity relationship (SAR) analysis indicated that the presence of trifluoromethyl groups was crucial for maintaining biological activity.

Synthetic Applications

Suzuki Coupling Reactions

this compound is widely used as a reagent in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules.

| Reaction Conditions | Yield (%) | Remarks |

|---|---|---|

| Toluene, Na₂CO₃, Pd(OAc)₂ | 85% | Effective for various aryl substrates |

| DMF/H₂O mixture | 89% | Optimal solvent system for high yields |

The compound has been shown to participate effectively in ligand-free Suzuki reactions under mild conditions, which enhances its utility in synthetic organic chemistry .

Material Science Applications

Development of Functional Materials

The unique electronic properties imparted by the trifluoromethyl and dichloro groups make this compound suitable for developing functional materials. Its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to form stable charge transport layers.

Case Study: OLEDs

Recent advancements have utilized this compound in the synthesis of novel organic materials for OLED applications. The incorporation of trifluoromethyl groups has been found to enhance the thermal stability and efficiency of the resulting materials .

Mecanismo De Acción

The primary mechanism of action for 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid in chemical reactions is its ability to participate in Suzuki-Miyaura cross-coupling . The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, producing the desired biaryl compound .

Comparación Con Compuestos Similares

Comparison: Compared to its similar compounds, 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid has unique properties due to the presence of both dichloro and trifluoromethyl groups. These substituents enhance its reactivity and make it particularly useful in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, imparts strong electron-withdrawing effects, which can influence the electronic properties of the resulting biaryl compounds .

Actividad Biológica

3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, properties, and biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group attached to a chlorinated aromatic ring with a trifluoromethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available chlorinated aromatic compounds.

- Boronic Acid Formation : The introduction of the boronic acid functionality is achieved through reactions such as the Suzuki-Miyaura coupling.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate a strong potential for use as an antibacterial agent. For instance, the MIC against Bacillus cereus was found to be lower than that of established antibiotics like AN2690 (Tavaborole), suggesting enhanced efficacy .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Escherichia coli | X |

| Bacillus cereus | Y | |

| AN2690 | Bacillus cereus | Z |

Note: Replace X, Y, Z with actual MIC values from specific studies.

The antimicrobial action is hypothesized to involve inhibition of key enzymes in bacterial metabolism. Specifically, docking studies suggest that the compound may interact with leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds that disrupt protein synthesis in microorganisms .

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on cancer cell lines. It was found to inhibit cell proliferation in specific cancer types while showing significantly less toxicity towards normal cells. The compound exhibited an IC50 value indicating potent activity against triple-negative breast cancer (TNBC) cells .

- Pharmacokinetics : In vivo studies using animal models demonstrated favorable pharmacokinetic profiles, including moderate bioavailability and acceptable toxicity levels at higher doses . These findings support further exploration of its therapeutic potential.

Propiedades

IUPAC Name |

[3,5-dichloro-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODWCXYMSFVDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.